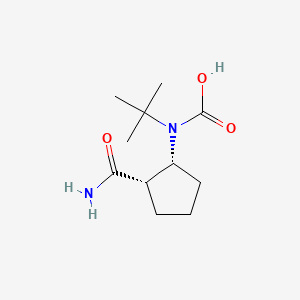
Titanium(IV) oxysulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium(IV) oxysulfate, also known as titanyl sulfate, is a chemical compound with the formula TiOSO₄. It is a versatile compound that finds applications in various fields, including chemistry, biology, medicine, and industry. The compound is known for its role as a precursor in the synthesis of titanium dioxide (TiO₂) photocatalysts and other nanomaterials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Titanium(IV) oxysulfate can be synthesized by dissolving titanium dioxide in concentrated sulfuric acid. The reaction typically involves heating the mixture to facilitate the dissolution process. The resulting solution is then cooled to precipitate the this compound crystals .
Industrial Production Methods: In industrial settings, this compound is produced by treating titanium-containing ores, such as ilmenite, with sulfuric acid. The process involves crushing and grinding the ore, followed by leaching with sulfuric acid to obtain a titanium-rich solution. This solution is then subjected to further purification and crystallization steps to yield this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Titanium(IV) oxysulfate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to titanium(III) species under specific conditions.
Substitution: this compound can participate in substitution reactions with other anions or ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is a common reagent used in the oxidation of this compound.
Reduction: Reducing agents such as sodium borohydride can be used to reduce this compound.
Substitution: Various anions or ligands can be introduced to substitute the sulfate group in this compound.
Major Products Formed:
Oxidation: The major product is a yellow complex of titanium and hydrogen peroxide.
Reduction: The major product is a titanium(III) species.
Substitution: The products depend on the substituting anion or ligand.
Wissenschaftliche Forschungsanwendungen
Titanium(IV) oxysulfate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of titanium(IV) oxysulfate involves its ability to form complexes with various molecules. For example, its reaction with hydrogen peroxide forms a yellow complex that facilitates the spectrophotometric determination of hydrogen peroxide . The compound’s ability to form stable complexes with different ligands makes it useful in various catalytic and photocatalytic processes .
Vergleich Mit ähnlichen Verbindungen
Titanium(IV) isopropoxide (Ti(OiPr)₄): Used as a precursor for titanium dioxide synthesis.
Titanium(IV) chloride (TiCl₄): Employed in the production of titanium metal and titanium dioxide.
Titanium(IV) butoxide (Ti(OBu)₄): Another precursor for titanium dioxide synthesis.
Uniqueness of Titanium(IV) Oxysulfate: this compound is unique due to its ability to form stable complexes with hydrogen peroxide and other ligands, making it particularly useful in spectrophotometric analyses and photocatalytic applications .
Eigenschaften
IUPAC Name |
oxotitanium;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O4S.O.Ti/c2*1-5(2,3)4;;/h2*(H2,1,2,3,4);; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHUABLDMNBRPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)O.OS(=O)(=O)O.O=[Ti] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O9S2Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl (1S,5R)-3,6-diazabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B8192942.png)


![tert-butyl 2-methylsulfanyl-4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B8192964.png)


![(6E)-6-[(2-phenylhydrazinyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B8192991.png)




![Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-chloro-7-[(1S)-1-methoxyethyl]-](/img/structure/B8193025.png)


